Arg-Pro-Pro-Gly-Phe (RPPGF) is a pentapeptide, a fragment of the nonapeptide hormone bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg). [, , ] It is a stable metabolite of bradykinin in human plasma, produced through the degradation pathway of bradykinin by enzymes like angiotensin converting enzyme (ACE). [, ] RPPGF plays a significant role in various biological processes and is a subject of research due to its potential implications in cardiovascular health, inflammatory responses, and cancer treatment. [, , ]
RPPGF can be synthesized using classical peptide synthesis methods, like the pentafluorophenylester method. [, ] Solid-phase synthesis techniques, employing building blocks like N-carboxyalkyl and N-aminoalkyl functionalized dipeptides, have also been successfully used for the synthesis of RPPGF and its backbone cyclic analogs. [] These methods provide a controlled and efficient approach for generating RPPGF for research purposes.
Detailed molecular structure analysis of RPPGF, particularly focusing on its three-dimensional conformation, has been conducted using energy calculations and compared with bradykinin. [, ] These studies indicate a certain resemblance between the molecular structures of RPPGF and the cytophilic center of human IgE igercin. [] The spatial proximity of the N-terminal arginine and C-terminal phenylalanine groups suggests a folded structure of the peptide. [] The specific conformation, influenced by factors like charge and side-chain orientation, is believed to play a crucial role in its interactions with receptors and its biological activity.
RPPGF exhibits a multifaceted mechanism of action. It demonstrates the ability to bind to the active site of thrombin, inhibiting its coagulant activity and competitively inhibiting thrombin from hydrolyzing certain substrates. [, ] This binding occurs through the formation of a parallel beta-strand with Ser214-Gly216 of thrombin and interaction with residues of the catalytic triad. [] RPPGF also interacts with protease-activated receptor 1 (PAR1), preventing thrombin cleavage and interfering with the binding of thrombin cleavage site peptides to PAR1. [] This dual inhibitory action on thrombin suggests its potential as an antithrombotic agent.
The physical and chemical properties of RPPGF are largely defined by its amino acid composition and peptide structure. Its stability in human plasma, relative to bradykinin, is attributed to its resistance to certain enzymatic degradation pathways. [] The presence of arginine at the N-terminus contributes to its positive charge, influencing its interaction with negatively charged molecules like those found in cell membranes. [, ] Specific physical and chemical properties, such as solubility, hydrophobicity, and charge distribution, might affect its bioavailability and interaction with biological targets.
RPPGF's ability to inhibit thrombin, a key player in blood coagulation, has made it a valuable tool for studying thrombotic events. [, ] It has been investigated for its potential to delay carotid artery thrombosis in mice, suggesting its possible therapeutic use in preventing blood clots. []
RPPGF has been shown to protect against the detrimental effects of lipopolysaccharide (LPS), a component of bacterial membranes that triggers inflammatory responses. [] This protective effect, observed in both in vivo and in vitro models, highlights its potential as a therapeutic agent in sepsis.
RPPGF, particularly its cyclic analogs, has been used in studying bradykinin receptor interactions and developing bradykinin antagonists for potential applications in treating cancer. [] The focus lies on understanding the structure-activity relationships of bradykinin analogs and designing potent antagonists that can interfere with bradykinin-mediated tumor growth.
RPPGF is a product of the enzymatic breakdown of bradykinin, which plays a role in neurotransmission. [] Research on synaptosomal membrane peptidases, specifically post-proline dipeptidyl-aminopeptidase, has explored the role of RPPGF in the hydrolysis of peptides like His-ProNH2, arising from the action of pyroglutamate aminopeptidase on thyroliberin. [] This research sheds light on the intricate metabolic pathways involving RPPGF in the nervous system.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4